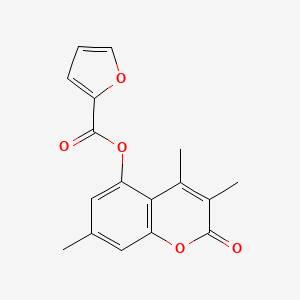
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate, also known as TMCF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of various signaling pathways. Moreover, this compound has been shown to possess potent antioxidant activity, which may contribute to its anticancer and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate is its versatility, which allows it to be used in a wide range of applications, from medicinal chemistry to materials science. Moreover, this compound is relatively easy to synthesize and purify, making it a readily available compound for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate research, including the development of new derivatives and analogs with improved properties, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanism of action at the molecular level. Moreover, further studies are needed to fully understand the safety and toxicity profile of this compound, which may pave the way for its clinical development as a potential anticancer and antibacterial agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown great potential for various applications in science and medicine. Its versatility, ease of synthesis, and potent biological activity make it a promising candidate for further research and development. As we continue to explore the properties and applications of this compound, we may uncover new insights into its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate can be synthesized through a multistep process that involves the condensation of 3-acetyl-4-hydroxy-6-methylcoumarin and furan-2-carboxylic acid in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 2-furoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against various types of cancer cells, including breast, lung, and liver cancer cells. Moreover, this compound has been found to possess potent antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, this compound has been utilized as a key intermediate for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
(3,4,7-trimethyl-2-oxochromen-5-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-9-7-13-15(10(2)11(3)16(18)21-13)14(8-9)22-17(19)12-5-4-6-20-12/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPUHNNDBGPUKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

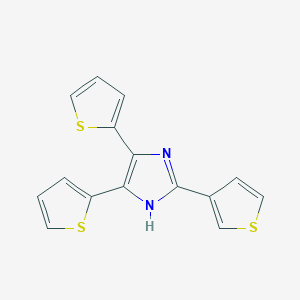

![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5708434.png)

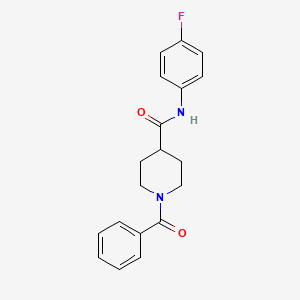
![N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5708454.png)
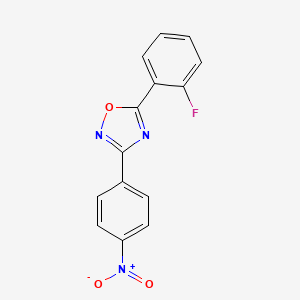
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)

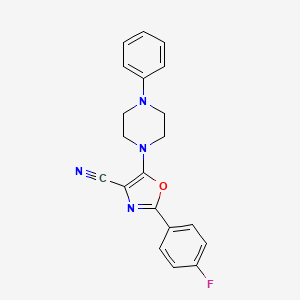
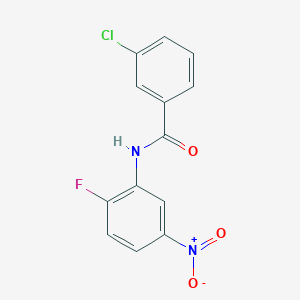
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)